Chlorhydrate de méthylamine

Vue d'ensemble

Description

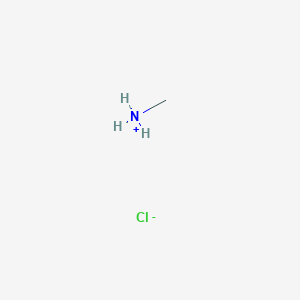

Le chlorhydrate de méthylamine est un solide cristallin blanc ayant une odeur de poisson distincte qui rappelle l'ammoniaque. Il s'agit de la forme de sel de chlorhydrate de la méthylamine, un dérivé de l'ammoniaque dans lequel un atome d'hydrogène est remplacé par un groupe méthyle. Ce composé est très soluble dans l'eau et le méthanol et présente de fortes propriétés hygroscopiques, ce qui signifie qu'il absorbe facilement l'humidité de l'environnement . Le this compound est principalement utilisé comme intermédiaire dans la production de plusieurs pesticides, solvants et produits pharmaceutiques .

Applications De Recherche Scientifique

Methylamine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methylamine hydrochloride primarily targets the ammonia channel in organisms like Escherichia coli (strain K12) . This ammonia channel plays a crucial role in the transport of ammonia across the cell membrane.

Mode of Action

It’s known that methylamine can antagonize the internalization of toxins by cholinergic nerve endings . This suggests that methylamine hydrochloride may interact with its targets, leading to changes in the internalization process of certain toxins.

Biochemical Pathways

Methylamine is involved in several biochemical pathways. For instance, it’s part of the Citalopram Metabolism Pathway and the Tyrosine Metabolism . In the Tyrosine Metabolism pathway, it may be involved in the metabolism of tyrosine, an amino acid that plays a key role in protein synthesis.

Pharmacokinetics

It’s known that methylamine is rapidly absorbed through the respiratory tract and through intact skin .

Result of Action

Exposure to methylamine has been reported to cause irritation of the nasal airways . This suggests that methylamine hydrochloride may have similar effects.

Action Environment

Methylamine is a highly water-soluble gas and is often sold in the form of a 40% aqueous solution . This suggests that the action, efficacy, and stability of methylamine hydrochloride could be influenced by environmental factors such as humidity and temperature.

Analyse Biochimique

Biochemical Properties

Methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide .

Molecular Mechanism

It is known that methylamine is a derivative of ammonia, with one hydrogen atom being replaced by a methyl group

Temporal Effects in Laboratory Settings

In laboratory settings, the preparation of methylamine hydrochloride involves the reaction of formaldehyde with ammonium chloride. The resulting colorless hydrochloride salt can be transformed into an amine by introducing a potent base, such as sodium hydroxide (NaOH)

Metabolic Pathways

Methylamine hydrochloride is involved in various metabolic pathways. For instance, it is known that methylamine production occurs during PADI4-dependent arginine demethylation

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de méthylamine peut être synthétisé en faisant réagir du gaz méthylamine avec de l'acide chlorhydrique. Cette réaction produit une forme de sel solide stable qui est plus sûre à manipuler que son précurseur gazeux . Une autre méthode consiste à chauffer un mélange de formaldéhyde aqueux et de chlorure d'ammonium, puis à procéder à une distillation sous vide pour éliminer l'eau résiduelle et l'acide formique, laissant derrière lui du this compound solide .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en faisant réagir de la méthylamine avec de l'acide chlorhydrique dans des conditions contrôlées. La réaction est généralement réalisée dans de grands réacteurs, et le produit résultant est purifié par cristallisation et distillation sous vide afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de méthylamine subit diverses réactions chimiques, notamment :

Réactions de substitution : Il réagit avec les halogénoalcanes pour former des amines secondaires et tertiaires.

Réactions de condensation : Il participe à la formation d'amides et d'esters.

Réactions acido-basiques : En raison de sa basicité, il peut neutraliser les acides pour former des sels.

Réactifs et conditions courants :

Formaldéhyde et chlorure d'ammonium : Utilisés dans la synthèse du this compound.

Hydroxyde de sodium : Utilisé pour convertir le this compound en méthylamine.

Principaux produits formés :

Amines secondaires et tertiaires : Formées par des réactions de substitution.

Amides et esters : Formés par des réactions de condensation.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Il sert de substrat dans les réactions biochimiques et est impliqué dans l'étude des voies métaboliques.

Industrie : Il est un élément clé dans la production de pesticides, de solvants et d'inhibiteurs de corrosion.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il agit comme un nucléophile en synthèse organique, participant à des réactions de substitution et de condensation. Dans les systèmes biologiques, il peut être impliqué dans des réactions de méthylation, influençant l'expression des gènes et la fonction des protéines .

Composés similaires :

Chlorhydrate d'éthylamine : Structure similaire mais avec un groupe éthyle au lieu d'un groupe méthyle.

Chlorhydrate de diméthylamine : Contient deux groupes méthyles liés à l'atome d'azote.

Chlorhydrate de triméthylamine : Contient trois groupes méthyles liés à l'atome d'azote.

Unicité : Le this compound est unique en raison de sa structure simple et de sa grande réactivité, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques. Ses fortes propriétés hygroscopiques et sa grande solubilité dans l'eau et le méthanol renforcent encore son utilité dans les milieux industriels et de laboratoire .

Comparaison Avec Des Composés Similaires

Ethylamine Hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.

Dimethylamine Hydrochloride: Contains two methyl groups attached to the nitrogen atom.

Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.

Uniqueness: Methylamine hydrochloride is unique due to its simple structure and high reactivity, making it a versatile intermediate in various chemical reactions. Its strong hygroscopic properties and high solubility in water and methanol further enhance its utility in industrial and laboratory settings .

Propriétés

IUPAC Name |

methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-51-1 | |

| Record name | Methylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M439EX322K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

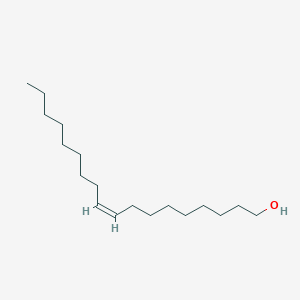

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)

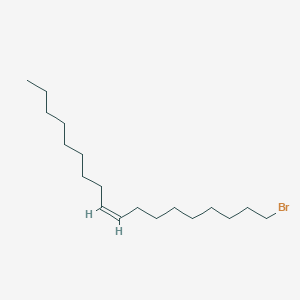

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

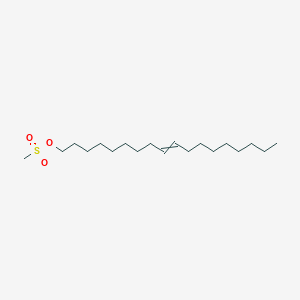

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)